4-Chloro-6-(3-Methoxypropylamino)-2-methylthiopyrimidine
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Overview
Description
4-Chloro-6-(3-Methoxypropylamino)-2-methylthiopyrimidine is a heterocyclic organic compound with the molecular formula C9H14ClN3OS. This compound is notable for its unique structure, which includes a pyrimidine ring substituted with chloro, methoxypropylamino, and methylthio groups. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-(3-Methoxypropylamino)-2-methylthiopyrimidine typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-chloropyrimidine and 3-methoxypropylamine.
Substitution Reaction: The 4-chloropyrimidine undergoes a nucleophilic substitution reaction with 3-methoxypropylamine to form 4-chloro-6-(3-methoxypropylamino)pyrimidine.
Thiomethylation: The intermediate product is then subjected to thiomethylation using a suitable methylthiolating agent, such as methylthiol, under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-purity reagents, controlled reaction conditions (temperature, pressure, and pH), and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-6-(3-Methoxypropylamino)-2-methylthiopyrimidine can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, under basic or acidic conditions.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Dechlorinated product.
Substitution: Various substituted pyrimidine derivatives.
Scientific Research Applications
4-Chloro-6-(3-Methoxypropylamino)-2-methylthiopyrimidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.
Industry: Utilized in the development of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-6-(3-Methoxypropylamino)-2-methylthiopyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and methylthio groups may enhance its binding affinity to these targets, leading to modulation of biological pathways. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-6-(3-Methoxypropylamino)pyrimidine: Lacks the methylthio group, which may result in different chemical and biological properties.
6-Chloro-2-methylthiopyrimidine:
4-Chloro-2-methylthiopyrimidine: Similar structure but lacks the methoxypropylamino group, leading to different chemical behavior.
Uniqueness
4-Chloro-6-(3-Methoxypropylamino)-2-methylthiopyrimidine is unique due to the presence of both the methoxypropylamino and methylthio groups on the pyrimidine ring. This combination of substituents imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research applications.
Properties
IUPAC Name |
6-chloro-N-(3-methoxypropyl)-2-methylsulfanylpyrimidin-4-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14ClN3OS/c1-14-5-3-4-11-8-6-7(10)12-9(13-8)15-2/h6H,3-5H2,1-2H3,(H,11,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTFIIZKQYAPLBY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC1=CC(=NC(=N1)SC)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClN3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10650090 |
Source
|
Record name | 6-Chloro-N-(3-methoxypropyl)-2-(methylsulfanyl)pyrimidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10650090 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.75 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
951884-56-3 |
Source
|
Record name | 6-Chloro-N-(3-methoxypropyl)-2-(methylthio)-4-pyrimidinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=951884-56-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Chloro-N-(3-methoxypropyl)-2-(methylsulfanyl)pyrimidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10650090 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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